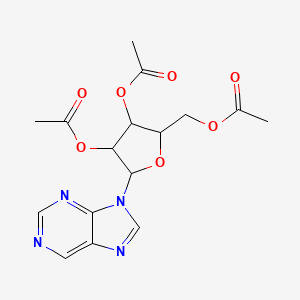

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate

Description

The compound "(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate" is a purine nucleoside analog featuring a tetrahydrofuran (oxolan) ring substituted with acetyloxy groups at positions 3 and 4, a purine base at position 5, and a methyl acetate group at position 2. The acetyloxy groups act as protective moieties, likely rendering the compound a prodrug that requires enzymatic hydrolysis (e.g., via esterases) to release its active form.

Propriétés

IUPAC Name |

(3,4-diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRFVTALBIPZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936177 | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15981-63-2 | |

| Record name | NSC76765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate typically involves the acetylation of purine nucleosides. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as ammonia or amines in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives, while substitution reactions can produce various nucleoside analogs.

Applications De Recherche Scientifique

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for cancer therapy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

Acetyloxy Groups: The target compound’s 3,4-diacetyloxy configuration increases lipophilicity compared to hydroxylated analogs (e.g., CAS 550-33-4), favoring membrane permeability but reducing water solubility. Hydrolysis of acetyl groups in vivo would release polar hydroxyl groups, activating the compound . In contrast, compounds with fewer acetyl groups (e.g., [3-acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate, CAS 17318-24-0) exhibit lower molecular weights (335.32 vs. hypothetical ~393 g/mol for the target) and intermediate lipophilicity .

Purine Modifications: 6-Amino (Adenine-like): Found in CAS 17318-24-0, this substituent supports hydrogen bonding, enhancing interactions with nucleic acids or enzymes. Adamantyl Carbamoyl (Compound 10c): Introduces steric bulk and lipophilicity, likely improving binding to hydrophobic enzyme pockets (e.g., viral polymerases) .

Metabolic and Pharmacokinetic Considerations

- Hydrolysis Susceptibility : Multiple acetyl groups (as in the target compound) increase susceptibility to esterase-mediated hydrolysis, affecting release kinetics. Compounds with stable substituents (e.g., adamantyl in 10c) resist hydrolysis, prolonging half-life .

- Polarity vs. Permeability : Hydroxylated analogs (e.g., CAS 550-33-4) exhibit rapid renal clearance due to high polarity, whereas acetylated derivatives balance solubility and absorption .

Activité Biologique

(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate, commonly referred to as 2',3',5'-Tri-O-acetylnebularine, is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound is synthesized through acetylation of nebulareine and is noted for its antiviral and anticancer properties.

- Molecular Formula : C16H18N4O7

- Molecular Weight : 378.34 g/mol

- IUPAC Name : [(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate

The biological activity of 2',3',5'-Tri-O-acetylnebularine primarily involves the inhibition of nucleic acid synthesis. It disrupts the replication processes of both viral pathogens and cancer cells by targeting key enzymes involved in DNA synthesis and RNA transcription. This leads to a reduction in the production of proteins necessary for cell division and viral replication .

Antiviral Activity

Research indicates that 2',3',5'-Tri-O-acetylnebularine exhibits significant antiviral effects against various viruses, including:

- HIV

- Influenza Virus

In vitro studies have demonstrated that this compound can inhibit viral replication effectively by interfering with viral enzymes .

Anticancer Activity

The compound has also shown promise in cancer treatment by:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation through the disruption of cellular signaling pathways.

Studies have reported that 2',3',5'-Tri-O-acetylnebularine can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells .

Data Tables

| Biological Activity | Effect | Target |

|---|---|---|

| Antiviral | Inhibition of viral replication | HIV, Influenza |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

Case Studies

- HIV Inhibition Study : A study published in a peer-reviewed journal reported that 2',3',5'-Tri-O-acetylnebularine reduced HIV replication by over 70% in cultured T-cells. The mechanism was attributed to the inhibition of reverse transcriptase activity.

- Cancer Cell Viability : In another investigation involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.